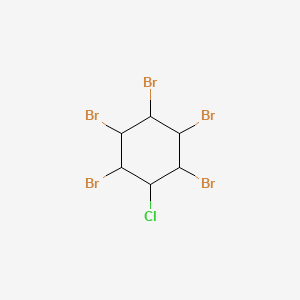

1,2,3,4,5-Pentabromo-6-chlorocyclohexane

Description

Contextualization of Halogenated Cyclohexanes in Chemical Science

Halogenated cyclohexanes are a class of organic compounds that are central to various areas of chemical science, including stereochemistry and material science. The cyclohexane (B81311) ring is a fundamental motif in organic chemistry, known for its non-planar "chair" and "boat" conformations. youtube.compressbooks.pub The introduction of halogen substituents onto the cyclohexane ring significantly influences its conformational preferences and chemical reactivity. spcmc.ac.in

The study of halogenated cyclohexanes provides valuable insights into fundamental principles of stereochemistry, such as conformational analysis and the steric and electronic effects of substituents. openochem.org For instance, the preference for bulky substituents to occupy the equatorial position to minimize 1,3-diaxial interactions is a key concept elucidated through the study of substituted cyclohexanes. spcmc.ac.in In highly substituted cyclohexanes like 1,2,3,4,5-Pentabromo-6-chlorocyclohexane, the steric demands of the numerous halogen atoms lead to complex conformational equilibria.

From a materials science perspective, the high halogen content of these compounds makes them effective flame retardants. nih.gov The presence of bromine and chlorine atoms allows these molecules to interfere with the radical chain reactions that occur during combustion, thereby reducing the flammability of the materials into which they are incorporated. epitoanyag.org.hu

Historical Trajectories and Evolution of Research on Brominated Flame Retardants

The development of flame retardants has a long history, with early examples dating back to ancient civilizations. epitoanyag.org.hu The modern era of flame retardant chemistry began in the early 19th century with systematic studies on improving the fire resistance of textiles. flameretardantsguide.com The 20th century saw significant advancements, particularly with the discovery and application of organohalogen compounds. mwflameretardant.comruicoglobal.com

Brominated flame retardants (BFRs) emerged as a major class of flame retardants in the mid-20th century due to their high efficiency. wikipedia.org The 1950s saw the commercialization of the first BFRs, such as polybrominated diphenyl ethers (PBDEs). wikipedia.org The widespread use of plastics in consumer and industrial products from the 1970s onwards led to a surge in the demand for and research into effective flame retardants, with BFRs becoming a prominent solution. nih.govgreensciencepolicy.org

Research in the latter half of the 20th century focused on synthesizing and evaluating a wide range of BFRs with varying chemical structures and properties to meet the fire safety standards for different polymers and applications. nih.gov This period saw the development of various classes of BFRs, including brominated cyclohydrocarbons. wikipedia.org As scientific understanding evolved, research also began to address the lifecycle of these chemicals. researchgate.net This has led to the development of new generations of flame retardants and a continued focus on creating effective and sustainable fire safety solutions. mwflameretardant.com

Scope and Research Objectives for this compound

The primary research interest in this compound stems from its application as an additive flame retardant. nih.gov Research objectives related to this compound can be categorized as follows:

Synthesis and Characterization: A fundamental research objective is the development of efficient and scalable synthetic routes to produce this compound. This includes the study of reaction mechanisms and the optimization of reaction conditions. Characterization of the compound involves the use of various analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its structure and purity.

Flame Retardancy Performance: A significant area of research is the evaluation of the effectiveness of this compound as a flame retardant in various polymer systems. This involves testing the flammability of polymer blends containing the compound to determine its impact on ignition time, heat release rate, and smoke production. A key objective is to understand how its chemical structure contributes to its flame-retardant properties.

Mechanism of Action: Research aims to elucidate the specific chemical and physical processes by which this compound imparts flame retardancy. Halogenated flame retardants typically function in the gas phase by releasing halogen radicals that interrupt the combustion cycle. goyenchemical.com Studies may focus on identifying the decomposition products of this compound at elevated temperatures and their role in flame inhibition.

Material Science Applications: Research also explores the compatibility of this compound with different polymers and its effect on their physical and mechanical properties. The goal is to develop flame-retardant materials that meet fire safety standards without compromising the desired characteristics of the base polymer. cymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentabromo-6-chlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br5Cl/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOSVZSBPTTWIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Br)Br)Br)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br5Cl | |

| Record name | PENTABROMOCHLOROCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025828 | |

| Record name | Pentabromochlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentabromochlorocyclohexane is a white solid. (NTP, 1992), White solid; [CAMEO] | |

| Record name | PENTABROMOCHLOROCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4,5-Pentabromo-6-chlorocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | PENTABROMOCHLOROCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000346 [mmHg] | |

| Record name | 1,2,3,4,5-Pentabromo-6-chlorocyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

87-84-3 | |

| Record name | PENTABROMOCHLOROCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentabromochlorocyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloropentabromocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, 1,2,3,4,5-pentabromo-6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentabromochlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5-pentabromo-6-chlorocyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4,5-PENTABROMO-6-CHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9764W0YF98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2,3,4,5-PENTABROMO-6-CHLOROCYCLOHEXANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5254 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

374 to 388 °F (NTP, 1992) | |

| Record name | PENTABROMOCHLOROCYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20845 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Pathways and Methodologies for 1,2,3,4,5 Pentabromo 6 Chlorocyclohexane

Established Synthetic Routes to 1,2,3,4,5-Pentabromo-6-chlorocyclohexane

A thorough review of chemical literature does not reveal a standardized, well-documented synthetic protocol specifically for this compound. The synthesis of such a complex, polyhalogenated alkane is likely a multi-step process fraught with challenges related to selectivity and stereochemistry.

Precursor-Based Synthesis: Investigation of Benzene (B151609) as a Starting Material

A plausible synthetic strategy for this compound could commence with benzene as a readily available and inexpensive starting material. This approach would necessitate two key transformations: the reduction of the aromatic ring to a cyclohexane (B81311) core, followed by a series of halogenation steps.

The initial step, the hydrogenation of benzene to cyclohexane, is a well-established industrial process, typically carried out at elevated temperatures and pressures using a metal catalyst such as nickel, platinum, or palladium.

The subsequent challenge lies in the controlled, sequential addition of five bromine atoms and one chlorine atom to the cyclohexane ring. This process is complicated by the similar reactivity of the C-H bonds on the cyclohexane ring, making regioselectivity and stereoselectivity difficult to control. A direct, one-pot halogenation of cyclohexane with a mixture of bromine and chlorine under radical conditions would likely result in a complex mixture of variously substituted and isomeric products, making the isolation of the desired this compound isomer in high yield a formidable task.

Exploration of Halogenation Mechanisms in Cyclohexane Derivatives

The halogenation of alkanes, including cyclohexane, typically proceeds via a free-radical chain mechanism, especially when initiated by ultraviolet (UV) light or heat. byjus.comallen.in This mechanism can be broken down into three main stages: initiation, propagation, and termination.

Table 1: Stages of Free-Radical Halogenation

| Stage | Description |

| Initiation | The halogen molecule (e.g., Cl₂) undergoes homolytic cleavage upon exposure to UV light or heat, generating two highly reactive halogen radicals (2 Cl•). |

| Propagation | A halogen radical abstracts a hydrogen atom from the cyclohexane ring, forming a cyclohexyl radical and a hydrogen halide (e.g., HCl). The cyclohexyl radical then reacts with another halogen molecule to yield the halogenated cyclohexane and a new halogen radical, which continues the chain reaction. |

| Termination | The chain reaction is terminated when two radicals combine. This can involve the combination of two halogen radicals, a halogen radical and a cyclohexyl radical, or two cyclohexyl radicals. |

A significant challenge in the free-radical halogenation of alkanes is the lack of selectivity. byjus.com In the case of cyclohexane, all twelve hydrogen atoms are chemically equivalent, leading to the formation of a single monohalogenated product. However, upon further halogenation, the situation becomes more complex as the existing halogen substituent can influence the reactivity of the remaining C-H bonds, and multiple isomers can be formed.

The stereochemistry of the cyclohexane ring also plays a crucial role in the reactivity and product distribution of halogenation and subsequent reactions. The chair conformation of cyclohexane results in two distinct types of substituent positions: axial and equatorial. For certain reactions, such as E2 elimination, the anti-periplanar arrangement of a hydrogen and a leaving group (halogen) is required, which often necessitates that both groups occupy axial positions. libretexts.org This stereochemical requirement can dictate the feasibility and outcome of reactions involving halogenated cyclohexanes.

Advanced Synthetic Approaches and Future Directions

While a specific advanced synthetic approach for this compound is not documented, modern synthetic methodologies could offer potential solutions to the challenges of selectivity. Catalyst-controlled reactions are a promising avenue. The development of catalysts that can direct the halogenation to specific positions on the cyclohexane ring would be a significant breakthrough. For instance, the use of templates or directing groups temporarily attached to the cyclohexane scaffold could guide the incoming halogen to a specific C-H bond.

Furthermore, stereoselective synthesis methodologies could be employed to control the spatial arrangement of the halogen atoms. acs.orgnih.gov This might involve the use of chiral catalysts or auxiliaries to favor the formation of one stereoisomer over others. Given the multiple chiral centers in this compound, achieving high stereoselectivity would be a critical aspect of any advanced synthetic strategy.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.govijsrst.comindianchemicalsociety.com The synthesis of a highly halogenated compound like this compound, which traditionally might involve hazardous reagents and generate significant waste, could benefit from the application of these principles.

Table 2: Application of Green Chemistry Principles to Halogenation

| Green Chemistry Principle | Application in Halogenation |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This would involve minimizing the formation of byproducts. |

| Use of Safer Solvents | Replacing traditional volatile and often toxic organic solvents with greener alternatives such as water, supercritical fluids (like CO₂), or ionic liquids. mdpi.com |

| Energy Efficiency | Employing energy-efficient methods such as microwave-assisted or ultrasound-assisted synthesis to potentially reduce reaction times and energy consumption compared to conventional heating. mdpi.com |

| Catalysis | Utilizing catalytic reagents in place of stoichiometric reagents to reduce waste. Catalysts can also enhance selectivity, leading to a cleaner reaction profile. uni-lj.si |

| Use of Renewable Feedstocks | While benzene is derived from fossil fuels, future research could explore the synthesis of cyclohexane derivatives from renewable biomass sources. |

The development of a greener synthesis for this compound would likely focus on catalytic methods that offer high selectivity, thereby reducing the need for extensive purification and minimizing waste. Furthermore, exploring solvent-free reaction conditions or the use of recyclable solvents would significantly improve the environmental profile of its production.

Stereochemistry and Isomerism of 1,2,3,4,5 Pentabromo 6 Chlorocyclohexane

Configurational Isomerism: Enantiomers and Diastereomers of Highly Substituted Cyclohexanes

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. In the case of 1,2,3,4,5-Pentabromo-6-chlorocyclohexane, the presence of six chiral centers—each carbon atom of the cyclohexane (B81311) ring bonded to a halogen and a hydrogen atom—gives rise to a significant number of stereoisomers. The theoretical maximum number of stereoisomers can be calculated using the 2^n rule, where 'n' is the number of chiral centers. For this molecule, with n=6, there is a theoretical possibility of up to 64 stereoisomers. These stereoisomers can be classified as enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images).

The arrangement of the bromine and chlorine atoms relative to the plane of the cyclohexane ring (cis/trans isomerism) is a key determinant of the specific stereoisomer. Each stereoisomer will have a unique configuration of its substituents, leading to distinct physical and chemical properties. For instance, the polarity of the molecule, and thus its solubility and chromatographic behavior, will be highly dependent on the spatial orientation of the carbon-halogen bonds.

The complexity of the stereoisomerism in this compound is comparable to that of other highly halogenated cyclohexanes, such as the nine observed stereoisomers of hexachlorocyclohexane (B11772). The specific arrangement of the five bromine atoms and one chlorine atom in this compound will determine the presence or absence of a plane of symmetry within the molecule. Isomers that possess a plane of symmetry are achiral (meso compounds), while those without a plane of symmetry are chiral and will exist as a pair of enantiomers.

A comprehensive analysis of all possible stereoisomers would involve a systematic evaluation of the relative orientations (up or down) of the six halogen substituents on the cyclohexane ring. This would allow for the identification of unique isomers and the classification of their relationships as enantiomeric or diastereomeric.

| Isomer | Hypothetical Substituent Orientation (Axial/Equatorial) | Chirality | Relationship to Other Isomers |

|---|---|---|---|

| Isomer A | 1-Cl (a), 2-Br (e), 3-Br (a), 4-Br (e), 5-Br (a), 6-Br (e) | Chiral | Enantiomer of Isomer B, Diastereomer of Isomers C and D |

| Isomer B | 1-Cl (e), 2-Br (a), 3-Br (e), 4-Br (a), 5-Br (e), 6-Br (a) | Chiral | Enantiomer of Isomer A, Diastereomer of Isomers C and D |

| Isomer C | 1-Cl (e), 2-Br (e), 3-Br (e), 4-Br (e), 5-Br (e), 6-Br (a) | Chiral | Diastereomer of Isomers A, B, and D |

| Isomer D | 1-Cl (a), 2-Br (a), 3-Br (a), 4-Br (a), 5-Br (a), 6-Br (e) | Chiral | Diastereomer of Isomers A, B, and C |

Note: The orientations in the table are for one possible chair conformation and are illustrative to demonstrate the concept of different stereoisomers.

Conformational Analysis of this compound

The cyclohexane ring is not planar but exists predominantly in a chair conformation, which minimizes both angle strain and torsional strain. For a substituted cyclohexane, there are two possible chair conformations that can interconvert through a process called ring flipping. In this compound, the five bromine atoms and one chlorine atom can occupy either axial or equatorial positions.

The relative stability of the two chair conformers for a given stereoisomer is determined by the steric interactions of the substituents. Generally, substituents prefer to occupy the more spacious equatorial positions to minimize steric hindrance, particularly 1,3-diaxial interactions. These are repulsive forces between an axial substituent and the axial hydrogen atoms (or other substituents) on the same side of the ring at the C3 and C5 positions.

Due to the large size of bromine and chlorine atoms, the conformational preference for the equatorial position is significant. However, in a molecule as heavily substituted as this compound, it is impossible for all six halogen atoms to occupy equatorial positions simultaneously. In any given chair conformation of any stereoisomer, some substituents must be in the sterically less favorable axial positions.

| Substituent | A-value (kcal/mol) |

|---|---|

| -Cl | 0.53 |

| -Br | 0.55 |

Note: A-values represent the energy difference between the axial and equatorial conformers for a monosubstituted cyclohexane. In a polysubstituted system like this compound, the total steric strain is a more complex interplay of all substituent interactions.

Methodologies for Isomer Separation and Characterization

The separation and characterization of the various stereoisomers of this compound would require advanced analytical techniques due to their likely similar physical properties.

Isomer Separation:

Gas Chromatography (GC): Capillary GC with a suitable stationary phase could be employed to separate diastereomers. Different isomers will exhibit different retention times based on their volatility and interaction with the stationary phase. Chiral stationary phases could potentially be used for the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with chiral stationary phases, is a powerful technique for separating enantiomers. Diastereomers can also be separated using standard normal-phase or reverse-phase HPLC, as their different polarities will lead to different retention times.

Isomer Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for determining the structure and stereochemistry of cyclohexane derivatives. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation and their relationship to the neighboring halogen substituents. For example, axial protons typically resonate at a higher field (lower ppm) than equatorial protons. The coupling constants between adjacent protons (³J_HH) are also diagnostic of their dihedral angle, with trans-diaxial protons showing a large coupling constant (typically 8-13 Hz) and axial-equatorial or equatorial-equatorial protons showing smaller coupling constants (typically 2-5 Hz).

X-ray Crystallography: For crystalline isomers, single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional structure, including the absolute configuration of chiral centers and the preferred conformation in the solid state.

Mass Spectrometry (MS): While MS does not typically distinguish between stereoisomers, it is used to confirm the molecular weight and elemental composition of the compound. When coupled with a separation technique like GC or LC (GC-MS or LC-MS), it can help identify the different isomers as they are separated.

| Technique | Parameter | Typical Value/Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | Axial protons generally upfield of equatorial protons. |

| Coupling Constant (J) | ³J_ax,ax ≈ 8-13 Hz; ³J_ax,eq ≈ 2-5 Hz; ³J_eq,eq ≈ 2-5 Hz | |

| ¹³C NMR | Chemical Shift (δ) | Carbon chemical shifts are influenced by the attached halogen and the overall stereochemistry. |

| X-ray Crystallography | Bond lengths and angles | Provides precise 3D structural information. |

Environmental Occurrence and Distribution of 1,2,3,4,5 Pentabromo 6 Chlorocyclohexane

Global and Regional Environmental Presence

While specific global and regional monitoring data for 1,2,3,4,5-Pentabromo-6-chlorocyclohexane are not extensively available in peer-reviewed literature, its classification as a halogenated flame retardant suggests its potential for widespread, low-level presence in various environmental compartments. Halogenated flame retardants as a class of compounds have been detected in numerous environmental samples globally.

Due to its use in consumer goods, this compound is expected to be present in indoor environments. Halogenated flame retardants are known to accumulate in indoor dust, which can be a significant pathway for human exposure. These compounds can be released from products such as electronics and furniture into the air and subsequently settle in dust.

The occurrence of this specific compound in outdoor air, food, and aquatic ecosystems is not well-documented in readily available scientific studies. However, related halogenated flame retardants have been detected in these matrices. The potential for bioaccumulation in aquatic organisms exists due to the lipophilic nature of many brominated compounds.

Interactive Data Table: General Occurrence of Halogenated Flame Retardants in Environmental Matrices

| Environmental Matrix | General Findings for Halogenated Flame Retardants | Specific Data for this compound |

| Indoor Air | Detected in both gas and particle phases in various indoor settings. | Data not available |

| Indoor Dust | Widely detected in house and office dust, often at high concentrations. | Data not available |

| Consumer Goods | Present in plastics, foams, textiles, and electronics. | Used in polystyrene foams and plastics. |

| Food | Detected in various food items, particularly those with high-fat content. | Data not available |

| Aquatic Ecosystems | Found in water, sediment, and biota. | Data not available |

The primary anthropogenic sources of this compound are industrial in nature. These include:

Manufacturing Processes: Emissions can occur during the synthesis and formulation of the chemical itself, as well as during its incorporation into polymeric materials like polystyrene foam. epa.gov

Product Lifecycle: The compound can be released from consumer products throughout their use. This can happen through volatilization from the product surface and abrasion, leading to the contamination of indoor air and dust.

Waste Disposal: At the end of a product's life, it is typically disposed of in landfills or incinerated. Leaching from landfills can introduce the compound into landfill leachate, which may contaminate groundwater and surface water if not properly contained and treated. nih.govmdpi.comrsc.org Incineration of products containing halogenated flame retardants can lead to the formation and release of hazardous byproducts if not conducted under optimal conditions.

Role as a Constituent in Commercial Formulations and Products (e.g., flame retardants in foams and plastics)

This compound is utilized as an additive flame retardant, primarily in polystyrene foams. It is a component of commercial flame retardant mixtures. For instance, the technical product known as FR-651 contains a mixture of halogenated cyclohexanes, with this compound being a significant constituent. These formulations are added to materials to inhibit or delay the spread of fire.

Interactive Data Table: Commercial Formulation Example

| Commercial Formulation | Key Constituent | Application |

| FR-651 | This compound | Flame retardant for polystyrene foams and plastics. |

Classification within Contaminants of Emerging Environmental Concern (CoEECs) Frameworks

Contaminants of Emerging Environmental Concern (CoEECs) are substances that have been detected in the environment but are not currently regulated and may pose a risk to human health or the environment. wikipedia.orgepa.gov Halogenated flame retardants, as a chemical class, are frequently considered CoEECs due to their persistence, potential for bioaccumulation, and suspected toxicity. ca.gov

While there is no specific and prominent classification of this compound within major CoEEC lists such as the EU REACH Substances of Very High Concern (SVHC) Candidate List, its chemical properties and inclusion in the broader category of halogenated flame retardants place it under scientific and regulatory scrutiny. chemradar.comintertek.com The U.S. Environmental Protection Agency (EPA) has developed analytical methods for some CoEECs, including certain flame retardants, to better understand their occurrence and potential impacts. epa.gov The general concern for this class of compounds stems from their potential to cause adverse ecological and human health effects. wikipedia.org

Environmental Fate and Transformation of 1,2,3,4,5 Pentabromo 6 Chlorocyclohexane

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical substance through non-biological processes such as photolysis, hydrolysis, and thermal degradation.

Photolysis, or degradation by light, is another potential abiotic pathway. The carbon-bromine bonds are generally weaker than carbon-chlorine bonds, suggesting that 1,2,3,4,5-Pentabromo-6-chlorocyclohexane may be susceptible to photolytic degradation, particularly by UV radiation. However, without experimental data, the specific mechanisms and products of photolysis and hydrolysis for this compound remain speculative.

The thermal degradation of brominated flame retardants (BFRs) is a significant concern due to the potential formation of toxic byproducts. nih.gov The thermal treatment of plastics containing brominated compounds can lead to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). nih.gov Incomplete and uncontrolled combustion, such as in accidental fires, can generate high amounts of these substances. nih.gov

Given that this compound contains both bromine and chlorine, its thermal degradation could also lead to the formation of mixed polybromochloro-dibenzo-p-dioxins (PBCDDs) and dibenzofurans (PBCDFs). The combustion of organic matter in the presence of both bromine and chlorine can result in a mixture of brominated, chlorinated, and mixed halogenated dioxins and furans. researchgate.net The formation of these toxic compounds is influenced by factors such as temperature, oxygen availability, and the presence of catalysts. nih.gov

Table 1: Potential Thermal Degradation Products of Brominated Flame Retardants

| Precursor Compound Group | Potential Toxic Byproducts |

|---|---|

| Brominated Flame Retardants (general) | Polybrominated Dibenzo-p-dioxins (PBDDs) |

| Polybrominated Dibenzofurans (PBDFs) | |

| Brominated and Chlorinated Compounds | Mixed Polybromochloro-dibenzo-p-dioxins (PBCDDs) |

Biotic Degradation Pathways

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. While no studies have specifically investigated the biodegradation of this compound, research on other halogenated cyclohexanes, such as hexachlorocyclohexane (B11772) (HCH), provides insights into potential metabolic pathways.

Under aerobic conditions, the biodegradation of HCH isomers has been observed in various bacterial strains. mdpi.comnih.gov The initial steps in the aerobic degradation of HCH often involve dehydrochlorination or hydrolytic dehalogenation, catalyzed by enzymes such as dehydrochlorinase (LinA) and haloalkane dehalogenase (LinB). frontiersin.org These initial reactions lead to the formation of various chlorinated intermediates, which are further metabolized. frontiersin.org For example, the aerobic degradation of γ-HCH can proceed through intermediates like pentachlorocyclohexene and tetrachlorocyclohexadiene. frontiersin.org

Under anaerobic conditions, the degradation of HCH isomers typically proceeds through reductive dechlorination. researchgate.net This process involves the sequential removal of chlorine atoms, leading to the formation of less chlorinated intermediates. For example, the anaerobic degradation of HCH isomers has been shown to produce metabolites such as pentachlorocyclohexane, tetrachlorocyclohexene, and various chlorobenzenes. researchgate.net In some cases, these anaerobic degradation pathways can lead to the formation of intermediates that are more persistent or toxic than the parent compound. nih.gov

Table 2: Exemplary Metabolites in the Anaerobic Degradation of Hexachlorocyclohexane (HCH) Isomers

| HCH Isomer | Key Intermediate Metabolites |

|---|---|

| γ-HCH | Pentachlorocyclohexene (γ-PCCH), 1,3,4,6-Tetrachloro-1,4-cyclohexadiene (1,4-TCDN) |

| α-HCH | δ-3,4,5,6-Tetrachloro-1-cyclohexene (δ-TCCH), Chlorobenzene |

| β-HCH | Dichlorocyclohexadiene, Chlorobenzene |

| δ-HCH | Chlorobenzene |

Data inferred from studies on HCH degradation. researchgate.netnih.gov

Microbial biotransformation of halogenated organic compounds is a key process in their environmental fate. nih.gov A variety of microorganisms have been identified that can degrade halogenated compounds under both aerobic and anaerobic conditions. rsc.orgnih.gov The key enzymes involved in these transformations are often dehalogenases, which catalyze the cleavage of carbon-halogen bonds. frontiersin.org

For halogenated cyclohexanes, bacteria from genera such as Sphingobium, Arthrobacter, and Dehalobacter have been shown to play a role in their degradation. mdpi.comnih.govethz.ch These microorganisms can utilize the halogenated compounds as a source of carbon and energy or as electron acceptors in a process known as organohalide respiration. rsc.org The efficiency of microbial biotransformation is dependent on various environmental factors, including the availability of other nutrients, temperature, and pH. nih.gov

Environmental Persistence and Bioaccumulation Potential

The persistence of a chemical in the environment is typically evaluated by its half-life in various environmental compartments, such as soil, water, and air. For many halogenated organic compounds, persistence is a significant concern. acs.org For instance, studies on hexabromocyclododecane (HBCD), a compound with a similar cycloaliphatic structure, have shown it to be highly persistent. Ready biodegradation tests for HBCD indicated minimal degradation over a 28-day period, suggesting that its ultimate degradation half-life in water is likely to be very long. canada.ca Similarly, the half-life of HBCD in soil and sediment is also considered to be significant, with estimates suggesting it meets the criteria for a persistent substance. canada.ca Given the structural similarities, this compound is also anticipated to exhibit significant environmental persistence.

For a comparable compound, 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (DBE-DBCH), modeling studies have predicted that it is likely to bioaccumulate in lipophilic tissues based on its estimated log Kow of 5.24 and a modeled half-life of 1.7 days in fish. nih.gov It is important to note that while bioaccumulation potential may be high, the actual concentrations measured in organisms can be influenced by factors such as metabolism. nih.gov A study on rats exposed to this compound showed a significant increase in bromine levels in adipose, liver, and kidney tissues, indicating its uptake and distribution in the body. nih.gov

| Compound | Estimated log Kow | Observed Bioaccumulation Characteristics |

|---|---|---|

| 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (DBE-DBCH) | 5.24 | Expected to bioaccumulate in lipophilic tissues; evidence of rapid metabolism may influence measured concentrations. nih.gov |

| Hexabromocyclododecane (HBCD) | Data not specified | Identified as a high priority for screening assessment due to its potential for bioaccumulation. canada.ca |

Transport and Partitioning in Environmental Systems

The transport and partitioning of a chemical determine its distribution in the environment. Key factors influencing this include water solubility, vapor pressure, and its tendency to adsorb to soil and sediment. This compound is described as being insoluble in water. nih.gov This low water solubility, common for highly halogenated compounds, suggests that it will likely partition out of the water column and adsorb to organic matter in soil and sediment.

Modeling of the structurally similar compound DBE-DBCH provides insight into the likely partitioning behavior. These models estimate that the majority of the compound would partition to and adsorb strongly to soil (around 85%) and to a lesser extent to suspended particulates in the water column (around 12%) and sediment (2.5%), with minimal volatilization to the air (around 1%). nih.gov The atmospheric half-life for DBE-DBCH was estimated to be 2.2 days. nih.gov

Given its low vapor pressure, long-range atmospheric transport of this compound in the gaseous phase is expected to be limited. However, transport can occur through the movement of contaminated soil particles and sediments. The strong adsorption to these materials means that aquatic and terrestrial environments can become long-term sinks for this compound.

| Environmental Compartment | Estimated Partitioning (%) | Associated Transport Characteristics |

|---|---|---|

| Soil | ~85% | Strong adsorption with negligible volatilization and slow biodegradation. nih.gov |

| Suspended Particulates (Water) | ~12% | Strong adsorption. nih.gov |

| Sediment | ~2.5% | Settling from the water column. nih.gov |

| Air | ~1% | Minimal volatilization; estimated atmospheric half-life of 2.2 days. nih.gov |

Advanced Analytical Methodologies for 1,2,3,4,5 Pentabromo 6 Chlorocyclohexane

Chromatographic Techniques for Separation and Quantification (e.g., GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of 1,2,3,4,5-Pentabromo-6-chlorocyclohexane. This is due to its exceptional separating power and the definitive identification capabilities of mass spectrometry. researchgate.net

Sample Preparation: Prior to instrumental analysis, the extraction of this compound from complex matrices such as soil, sediment, water, or biological tissues is a critical step. Common extraction techniques include liquid-liquid extraction and solid-phase extraction (SPE). A multi-step cleanup process is often required to remove interfering co-extracted substances. This may involve techniques like gel permeation chromatography (GPC) and adsorption chromatography using materials such as silica (B1680970) gel or Florisil.

Gas Chromatographic Separation: The separation of this compound from other halogenated compounds and matrix components is typically achieved using a high-resolution capillary column. Low-polarity stationary phases, such as those with a 5% diphenyl / 95% dimethyl polysiloxane composition (e.g., DB-5ms or equivalent), are commonly employed. The use of a short (15 m) column with a thin film is often recommended for the analysis of thermally labile polybrominated compounds to ensure their efficient elution without degradation. acs.org Temperature programming of the GC oven is essential to achieve optimal separation of a wide range of halogenated compounds.

Mass Spectrometric Detection: The mass spectrometer is the detector of choice for its high sensitivity and selectivity. chromatographyonline.com For routine quantification, a quadrupole mass spectrometer operating in selected ion monitoring (SIM) mode is often used. In SIM mode, the instrument is set to detect only specific ions characteristic of this compound, thereby enhancing sensitivity and reducing background noise. For more complex matrices or for confirmatory analysis, high-resolution mass spectrometry (HRMS) offers superior selectivity and the ability to determine the elemental composition of ions. chromatographyonline.com Negative chemical ionization (NCI) can be a particularly effective and sensitive ionization method for electrophilic molecules like organohalogens. researchgate.net

A typical GC-MS setup for the analysis of this compound would involve the following parameters:

| Parameter | Setting |

| GC Column | 15 m x 0.25 mm ID, 0.1 µm film thickness (e.g., TR-5MS) |

| Injector | Split/splitless, 250°C |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial 100°C, ramp to 300°C |

| MS Ionization | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |

| MS Analyzer | Quadrupole or High-Resolution Time-of-Flight (HR-TOF) |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

Spectroscopic Techniques for Structural Elucidation and Trace Analysis

While GC-MS is a powerful tool for both quantification and identification, other spectroscopic techniques play a crucial role in the unambiguous structural elucidation of this compound, especially when dealing with unknown isomers or transformation products.

Mass Spectrometry (MS): The fragmentation pattern of this compound in the mass spectrometer provides a molecular fingerprint that is vital for its identification. The molecular ion peak confirms the molecular weight of the compound. The isotopic pattern, resulting from the natural abundance of bromine (79Br and 81Br) and chlorine (35Cl and 37Cl) isotopes, is a key characteristic of halogenated compounds and aids in confirming the number of halogen atoms in the molecule and its fragments. Common fragmentation pathways for halogenated alkanes include the loss of a halogen atom or a hydrohalic acid molecule (e.g., HBr or HCl). libretexts.org The fragmentation of the cyclohexane (B81311) ring itself can also occur, leading to characteristic lower mass ions. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for determining the precise connectivity and stereochemistry of a molecule. slideshare.net 1H NMR provides information about the chemical environment of the hydrogen atoms, and their coupling patterns can reveal their spatial relationships. For this compound, the 1H NMR spectrum would be complex due to the various stereoisomers possible. 13C NMR provides information on the carbon skeleton of the molecule. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the complete structural framework of the molecule. wpmucdn.com

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to C-H stretching and bending vibrations of the cyclohexane ring, as well as C-Br and C-Cl stretching vibrations. The positions of these carbon-halogen stretching bands are influenced by the number and position of the halogen atoms.

| Technique | Information Provided |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (with HRMS), fragmentation pattern |

| NMR Spectroscopy (¹H, ¹³C, 2D) | Connectivity of atoms, stereochemistry |

| Infrared (IR) Spectroscopy | Presence of functional groups (C-H, C-Br, C-Cl bonds) |

Novel Approaches in Environmental Monitoring and Detection of Halogenated Compounds

The evolving landscape of environmental analysis has led to the development of novel approaches for the monitoring and detection of halogenated compounds like this compound. These methods aim to improve sensitivity, efficiency, and the scope of analysis.

High-Resolution Mass Spectrometry (HRMS): The coupling of gas chromatography with high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap analyzers, has become increasingly prevalent in environmental analysis. researchgate.net HRMS allows for the determination of the exact mass of a molecule and its fragments with high accuracy, which in turn enables the calculation of their elemental formulas. researchgate.net This capability is invaluable for the identification of unknown halogenated compounds and their transformation products in environmental samples without the need for authentic reference standards. nih.gov

Passive Sampling Techniques: Traditional grab sampling methods provide a snapshot of contaminant levels at a specific point in time. Passive sampling, on the other hand, offers a time-weighted average (TWA) concentration of pollutants over an extended period, which can be more representative of the actual environmental exposure. kyushu-u.ac.jp Devices such as semi-permeable membrane devices (SPMDs) and silicone rubbers can be deployed in water or air to accumulate hydrophobic compounds like this compound. ehss.eu These samplers mimic the bioconcentration of pollutants in the fatty tissues of organisms. ehss.eu

Optical Sensors: There is growing research into the development of optical chemical sensors for the rapid and in-field detection of persistent organic pollutants (POPs). mdpi.com These sensors often rely on changes in fluorescence or color upon interaction with the target analyte. researchgate.net While still an emerging field for many halogenated compounds, optical sensors hold the promise of providing real-time or near-real-time monitoring data, which is a significant advantage over lab-based methods. nih.gov

Quality Assurance and Quality Control in Environmental Analysis

To ensure the reliability and legal defensibility of analytical data, a robust quality assurance (QA) and quality control (QC) program is essential in any laboratory conducting environmental analysis of this compound. epa.gov

Quality Assurance (QA): QA encompasses all the planned and systematic activities implemented to provide confidence that a product or service will fulfill the requirements for quality. In an analytical laboratory, this includes having a documented quality system, standard operating procedures (SOPs), and well-maintained instrumentation.

Quality Control (QC): QC consists of the operational techniques and activities used to fulfill the requirements for quality. Key QC measures in the analysis of trace organic compounds include:

Method Blanks: A method blank (an analyte-free matrix) is analyzed with each batch of samples to check for contamination introduced during the analytical process. researchgate.net

Matrix Spikes: A known amount of the target analyte is added to a sample (spiked) before extraction to assess the efficiency of the analytical method for that specific matrix.

Certified Reference Materials (CRMs): When available, CRMs are analyzed to assess the accuracy of the analytical method. nih.gov The development of CRMs for various brominated flame retardants in different matrices is ongoing. acs.orgnih.gov

Internal Standards: A known amount of a compound that is chemically similar to the analyte but not present in the sample (often an isotopically labeled version of the analyte) is added to every sample, standard, and blank before analysis to correct for variations in instrument response and sample processing.

The frequency of these QC checks is typically defined by regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA), or by the laboratory's internal quality system. europa.eu

| QC Sample | Purpose |

| Method Blank | Assess laboratory contamination |

| Matrix Spike | Evaluate matrix effects on method performance |

| Laboratory Control Sample | Monitor overall method performance and accuracy |

| Certified Reference Material | Validate the accuracy of the analytical method |

| Internal Standard | Correct for variations in instrument response and sample preparation |

Theoretical and Computational Studies of 1,2,3,4,5 Pentabromo 6 Chlorocyclohexane

Quantum Chemical Calculations for Molecular Structure Optimization and Electronic Properties

Quantum chemical calculations are fundamental in determining the most stable three-dimensional structure of 1,2,3,4,5-Pentabromo-6-chlorocyclohexane and understanding its electronic characteristics. These calculations, often employing Density Functional Theory (DFT) or other high-level ab initio methods, can predict various molecular properties with a high degree of accuracy.

The primary goal of molecular structure optimization is to find the lowest energy conformation of the molecule. For a substituted cyclohexane (B81311) like this compound, this involves determining the preferred orientation of the five bromine and one chlorine atoms on the cyclohexane ring. The chair conformation is the most stable for the cyclohexane ring, as it minimizes both angle and torsional strain libretexts.org. The substituents can occupy either axial or equatorial positions.

Due to the steric bulk of the halogen atoms, particularly bromine, there is a strong preference for them to occupy the more spacious equatorial positions to minimize steric hindrance and 1,3-diaxial interactions libretexts.org. Quantum chemical calculations can quantify the energy differences between various stereoisomers and conformers. For instance, calculations on related polychlorocyclohexanes have shown that the energy of a conformer is highly dependent on the arrangement of the halogen atoms rsc.org. It is expected that the most stable conformer of this compound would have the maximum number of bulky bromine atoms in equatorial positions.

Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and interactions.

Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations for this compound.

Molecular Dynamics Simulations for Conformational Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in various environments, such as in solution or interacting with biological macromolecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For this compound, MD simulations can provide detailed information on its conformational flexibility. While quantum chemical calculations can identify the lowest energy conformer, MD simulations can explore the energy landscape and the transitions between different conformations, such as the chair-boat interconversion of the cyclohexane ring. The presence of multiple bulky halogen substituents is expected to create a complex potential energy surface with several local minima. Studies on other substituted cyclohexanes have shown that the nature and position of substituents significantly influence the dynamics of ring inversion nih.gov.

Furthermore, MD simulations can be used to understand the interactions of this compound with its surroundings. For example, by simulating the molecule in a box of water molecules, one can study its solvation and calculate properties like the free energy of hydration. This is crucial for predicting its environmental partitioning behavior. Similarly, simulations with lipid bilayers can provide insights into its potential for bioaccumulation.

Key Insights from Potential Molecular Dynamics Simulations:

Conformational Sampling: Exploration of the accessible conformations and the relative populations of different chair and boat forms.

Solvent Interactions: Analysis of the structure and dynamics of the solvent shell around the molecule.

Binding Affinities: Calculation of the free energy of binding to proteins or other biological targets, which can help in assessing potential toxicity mechanisms.

In Silico Prediction of Environmental Fate and Metabolic Pathways

In silico methods, which are computational approaches to predict chemical properties and behavior, are invaluable for assessing the environmental fate and potential metabolic pathways of compounds like this compound. These methods often utilize Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

The environmental fate of a chemical is determined by processes such as transport, partitioning, and transformation. In silico tools can predict key physicochemical properties that govern these processes.

Predicted Physicochemical Properties and Environmental Fate Parameters (Illustrative Data)

| Parameter | Predicted Value | Implication for Environmental Fate |

|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | High (> 5) | High potential for bioaccumulation in fatty tissues of organisms. |

| Water Solubility | Low | Tends to partition into soil and sediment rather than remaining in water. |

| Vapor Pressure | Low | Not expected to be highly volatile; will likely reside in soil and water. |

| Bioconcentration Factor (BCF) | High | Likely to be taken up by aquatic organisms from the surrounding water. |

Note: The values in this table are illustrative and would be predicted using specific QSAR/QSPR models.

Predicting metabolic pathways involves identifying the potential biotransformations that this compound might undergo in living organisms. Computational tools can simulate the interaction of the compound with metabolic enzymes, such as cytochrome P450s, and predict the likely sites of metabolic attack. For polyhalogenated compounds, common metabolic reactions include hydroxylation, dehalogenation, and conjugation. These predictions are crucial for identifying potential toxic metabolites and understanding the mechanisms of detoxification or bioactivation.

Structure-Reactivity Relationships in Polyhalogenated Cyclohexanes

The study of structure-reactivity relationships aims to understand how the chemical structure of a molecule influences its reactivity. For polyhalogenated cyclohexanes like this compound, the number, type, and position of the halogen atoms are the primary determinants of their chemical behavior.

The high degree of halogenation in this compound significantly impacts its reactivity. The electron-withdrawing nature of the bromine and chlorine atoms makes the carbon-halogen bonds polar and susceptible to nucleophilic attack. However, the steric crowding caused by the numerous bulky halogen atoms can also shield the carbon backbone from attack, potentially reducing reactivity.

The specific arrangement of the halogens (stereochemistry) is also critical. The relative stability of different conformers and the accessibility of reactive sites will vary between different stereoisomers. For example, the rate of elimination reactions (dehydrohalogenation) is highly dependent on the ability of the molecule to adopt a conformation where the leaving groups are in an anti-periplanar arrangement. Computational studies can model the transition states for such reactions and predict their activation energies, thus providing a quantitative measure of reactivity.

Insights from related polyhalogenated compounds suggest that the reactivity will be a complex interplay of electronic and steric effects. For instance, the presence of multiple bromine atoms may lead to different reaction pathways compared to polychlorinated analogues due to the different polarizability and bond strength of C-Br versus C-Cl bonds.

Future Research Directions and Unaddressed Scientific Questions for 1,2,3,4,5 Pentabromo 6 Chlorocyclohexane

Elucidation of Unknown Degradation Pathways and Metabolites

A significant area of uncertainty for 1,2,3,4,5-Pentabromo-6-chlorocyclohexane is its persistence in the environment and its potential to break down into other chemical forms. Halogenated compounds can undergo degradation through various biotic and abiotic processes, but these pathways have not been specifically studied for this compound.

Future research should focus on:

Microbial Degradation: Investigating the capability of various microorganisms to biodegrade this compound under both aerobic and anaerobic conditions is crucial. Studies on other halogenated compounds, such as hexachlorocyclohexane (B11772) (HCH), have revealed that specific bacterial strains can utilize them as a carbon source. nih.gov Identifying similar microbial pathways for pentabromochlorocyclohexane would be a significant step towards understanding its natural attenuation.

Photodegradation: The role of sunlight in breaking down this compound in aquatic and terrestrial environments needs to be determined. Photochemical degradation is a known pathway for some refractory organic pollutants, often leading to less harmful substances. uwaterloo.ca Research is needed to understand the kinetics and products of the photodegradation of this compound.

Metabolite Identification: A critical component of degradation studies is the identification of the resulting metabolites. In some cases, breakdown products can be more toxic or persistent than the parent compound. Therefore, comprehensive analysis is required to characterize the full range of potential degradation products and assess their environmental risk. For instance, the degradation of γ-HCH can produce pentachlorocyclohex-1-ene. cdc.gov

Comprehensive Assessment of Isomer-Specific Environmental Behavior

Like other cyclic halogenated hydrocarbons such as HCH, this compound can exist in various stereoisomers. The spatial arrangement of the bromine and chlorine atoms can significantly influence the physical, chemical, and toxicological properties of each isomer. dss.go.th However, the environmental behavior of the specific isomers of this compound remains largely uninvestigated.

Key research questions that need to be addressed include:

Differential Environmental Fate: Do the different isomers exhibit varying rates of transport, partitioning, and degradation in the environment? For HCH, the β-isomer is noted for its greater physical and metabolic stability, leading to higher persistence and bioaccumulation. dss.go.th A similar understanding is needed for the isomers of pentabromochlorocyclohexane.

Bioaccumulation Potential: The tendency of each isomer to accumulate in living organisms should be assessed. Isomer-specific differences in bioaccumulation have been observed for other halogenated compounds and are critical for understanding the potential impact on food webs.

Toxicity Profiles: The toxicological properties of each isomer need to be characterized to determine if certain forms pose a greater risk to ecosystems and human health.

Development of Sustainable Synthetic Alternatives

Given the concerns about the environmental persistence and potential toxicity of many halogenated flame retardants, there is a growing need for safer and more sustainable alternatives. nih.govgreensciencepolicy.org Research in this area should be twofold: developing alternative flame-retardant technologies and improving the synthesis of halogenated compounds to be more environmentally friendly.

Future research directions include:

Halogen-Free Flame Retardants: The development and evaluation of non-halogenated flame retardants is a high priority. Materials containing phosphorus, nitrogen, or inorganic compounds are being explored as potentially less hazardous alternatives. epitoanyag.org.hu

Green Synthesis Routes: For applications where halogenated compounds may still be necessary, the development of greener synthetic methodologies is essential. This includes the use of less hazardous solvents, renewable starting materials, and catalytic processes that minimize waste generation. xjenza.orgrsc.org Research into more efficient and selective halogenation reactions could also reduce the environmental footprint of their production. acs.org

Interdisciplinary Research on Environmental Dynamics and Remediation Strategies

A holistic understanding of the environmental dynamics of this compound and the development of effective remediation strategies will require a collaborative, interdisciplinary approach.

Key areas for interdisciplinary research include:

Environmental Monitoring and Modeling: Coordinated efforts between analytical chemists and environmental modelers are needed to track the presence and movement of this compound in various environmental compartments, including air, water, soil, and biota.

Ecotoxicology and Risk Assessment: Toxicologists and environmental scientists must work together to assess the ecological risks posed by this compound and its potential degradation products.

Remediation Technologies: A concerted effort by microbiologists, chemists, and environmental engineers is required to develop and optimize remediation technologies. Potential strategies that warrant investigation include bioremediation using specific microbial consortia and advanced oxidation processes. researchgate.netchemeurope.com The effectiveness of various remediation techniques for brominated flame retardants in general is an active area of research that could inform strategies for this specific compound. researchgate.net

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing 1,2,3,4,5-Pentabromo-6-chlorocyclohexane?

- Methodology :

- Synthesis : Use stepwise bromination/chlorination of cyclohexane under controlled halogenation conditions. Monitor reaction progress via gas chromatography (GC) or high-performance liquid chromatography (HPLC).

- Characterization :

- Structural analysis : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and Fourier-transform infrared (FTIR) to confirm substitution patterns .

- Purity assessment : Use differential scanning calorimetry (DSC) to determine melting points (e.g., 204°C for crystalline forms) .

- Mass spectrometry (MS) : Confirm molecular weight (513.085 g/mol) and isotopic patterns .

Q. How can researchers determine the Henry’s Law Constant (H) for this compound, given conflicting literature values?

- Methodology :

- Experimental determination : Use gas-stripping or equilibrium partitioning in closed systems (EPICS) to measure H at varying temperatures.

- Data reconciliation : Compare results with existing studies (e.g., Kondoh and Nakajima: , Meylan and Howard: , Zhang et al.: ) .

- Computational validation : Apply EPI Suite or COSMOtherm to estimate H via quantitative structure-property relationships (QSPRs) .

Q. What analytical techniques are optimal for identifying trace amounts of this compound in environmental samples?

- Methodology :

- Extraction : Use solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with dichloromethane.

- Detection :

- GC-ECD/GC-MS : Leverage electron capture detection (ECD) for bromine/chlorine sensitivity .

- High-resolution MS (HRMS) : Resolve isotopic clusters (e.g., Br/Br, Cl/Cl) for unambiguous identification .

Advanced Research Questions

Q. How should researchers address contradictions in physicochemical data (e.g., Henry’s Law Constants, solubility) across studies?

- Methodology :

- Meta-analysis : Compile datasets (e.g., values range from to ) and assess experimental conditions (temperature, solvent matrix) .

- Statistical modeling : Apply multivariate regression to identify confounding variables (e.g., pH, ionic strength) .

- Collaborative validation : Replicate experiments using standardized protocols (e.g., OECD Guidelines) .

Q. What experimental design strategies optimize the synthesis of this compound while minimizing halogenated byproducts?

- Methodology :

- Factorial design : Use a factorial approach to test variables (e.g., reaction temperature, halogenation agent stoichiometry) .

- Response surface methodology (RSM) : Model interactions between variables to maximize yield and purity .

- In-situ monitoring : Implement real-time Raman spectroscopy to detect intermediate species and adjust conditions dynamically .

Q. How can computational chemistry enhance the design of degradation pathways for this persistent organic pollutant?

- Methodology :

- Reaction path search : Use density functional theory (DFT) to simulate cleavage of C-Br/C-Cl bonds under oxidative or reductive conditions .

- Machine learning : Train models on existing degradation data to predict optimal catalysts (e.g., zero-valent iron, TiO₂ photocatalysts) .

Q. What separation technologies are effective for isolating this compound from complex halogenated mixtures?

- Methodology :

- Membrane separation : Test nanofiltration membranes with pore sizes <1 nm to exploit molecular weight differences (513.085 g/mol) .

- Crystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility data (: negligible; : moderate) .

Methodological Notes

- Safety protocols : Follow P201-P210 guidelines for handling halogenated compounds (e.g., avoid ignition sources, use fume hoods) .

- Data reproducibility : Use NIST-certified reference materials for calibration .

- Interdisciplinary integration : Combine DOE (Design of Experiments) with computational tools (e.g., ICReDD’s reaction path search) to accelerate discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.